![molecular formula C11H12N2O2 B1609768 3-amino-3-(1H-indol-3-yl)propanoic Acid CAS No. 5814-94-8](/img/structure/B1609768.png)
3-amino-3-(1H-indol-3-yl)propanoic Acid
Overview
Description
“3-amino-3-(1H-indol-3-yl)propanoic Acid” is a compound that belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives . These are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring .
Molecular Structure Analysis
The molecular structure of “3-amino-3-(1H-indol-3-yl)propanoic Acid” is available as a 2D Mol file or as a computed 3D SD file . The molecular formula is C11H11NO2 and the molecular weight is 189.2105 .Scientific Research Applications
Signaling Molecule in Microbes
Indole, a core component of 3-amino-3-(1H-indol-3-yl)propanoic Acid, is a signaling molecule produced by bacteria. It plays a crucial role in microbial communication, particularly in the human gut .
Flavor and Fragrance Applications
Indole has value in the food industry and perfumery due to its unique aroma. It can be used to enhance the flavor and fragrance of various products .
Production of Natural Colorants
Derivatives of indole can be used to produce natural colorants. These derivatives can be oxygenated or halogenated compounds .
Therapeutic Potential
Indole derivatives have shown promising bioactivity with therapeutic potential to treat human diseases. They can be used in the development of new drugs .
Anti-Inflammatory and Analgesic Activities
Some indole derivatives, such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide, have shown anti-inflammatory and analgesic activities .
Bacterial Signaling
Indole plays a significant role in bacterial signaling. Multiple bacterial species have developed quorum sensing (QS) to adapt and survive in natural communities .
Destroying Persister Cells
Substituted indole derivatives have been found effective in destroying persister cells of certain bacteria by damaging their membranes .
Versatile Chemical Compound for Research
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, causing a variety of biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
properties
IUPAC Name |
3-amino-3-(1H-indol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-9(5-11(14)15)8-6-13-10-4-2-1-3-7(8)10/h1-4,6,9,13H,5,12H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQANZIIRHWOIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20461598 | |
Record name | 3-amino-3-(1H-indol-3-yl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20461598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-3-(1H-indol-3-yl)propanoic Acid | |
CAS RN |
5814-94-8 | |
Record name | 3-amino-3-(1H-indol-3-yl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20461598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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